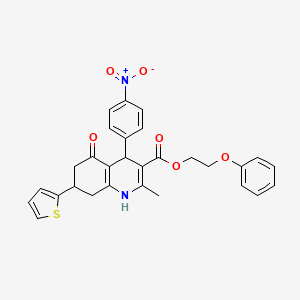
N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a compound with the molecular formula C11H16N4O3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the reaction of cyclopentylamine with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used to treat infections.
Ornidazole: An imidazole derivative with antiprotozoal and antibacterial activities.
Uniqueness
N-cyclopentyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, such as the cyclopentyl group and the nitro-substituted imidazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H16N4O3/c1-8-12-6-11(15(17)18)14(8)7-10(16)13-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,13,16) |
InChI Key |
TWHFIQZDJROTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide](/img/structure/B11081711.png)
![4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11081716.png)

![2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11081729.png)
![N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11081730.png)
![N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11081737.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11081749.png)
![(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide](/img/structure/B11081762.png)
![4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide](/img/structure/B11081763.png)
![3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11081767.png)

![1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole](/img/structure/B11081777.png)

![3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one](/img/structure/B11081804.png)
